LogP & Hydrogen Bonding vs. Amino Analogs
The target compound exhibits a calculated LogP of 1.41, representing a >0.7 unit increase in lipophilicity compared to the unsubstituted 2-amino analog 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine (CAS 53051-97-1), which has a predicted LogP of approximately 0.67 . This difference arises from the addition of the ethyl group and has direct implications for membrane permeability and off-target promiscuity. Furthermore, the target compound possesses 1 hydrogen bond donor and 2 acceptors, compared to 2 donors and 2 acceptors for the 2-amino analog, altering its ability to engage in specific intermolecular interactions .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.41 (calculated) |
| Comparator Or Baseline | 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine (CAS 53051-97-1): LogP ≈ 0.67 (predicted) |
| Quantified Difference | ΔLogP ≈ +0.74 (increased lipophilicity) |
| Conditions | Calculated LogP using in silico prediction methods; vendor-provided data |
Why This Matters
Higher LogP correlates with improved passive membrane permeability but also increased risk of off-target binding; selecting the optimal building block requires balancing these factors based on the target product profile.
